molecular formula C27H35N3O5Si B14267342 3'-O-[tert-Butyl(diphenyl)silyl]-5'-O-(methylamino)thymidine CAS No. 195326-22-8

3'-O-[tert-Butyl(diphenyl)silyl]-5'-O-(methylamino)thymidine

Cat. No.: B14267342
CAS No.: 195326-22-8
M. Wt: 509.7 g/mol
InChI Key: NUOHTLZCOJVMFE-RBZQAINGSA-N
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Description

3’-O-[tert-Butyl(diphenyl)silyl]-5’-O-(methylamino)thymidine is a synthetic compound that features a thymidine molecule modified with tert-butyl(diphenyl)silyl and methylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-O-[tert-Butyl(diphenyl)silyl]-5’-O-(methylamino)thymidine typically involves the protection of hydroxyl groups on thymidine using tert-butyl(diphenyl)silyl chloride. This reaction is facilitated by a mild base such as 2,6-lutidine or pyridine, and a catalyst like DMAP or imidazole . The methylamino group is introduced through a subsequent reaction, often involving methylamine under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions would ensure high yield and purity. The scalability of the synthesis process is crucial for its application in research and industry.

Chemical Reactions Analysis

Types of Reactions

3’-O-[tert-Butyl(diphenyl)silyl]-5’-O-(methylamino)thymidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the silyl-protected hydroxyl groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3’-O-[tert-Butyl(diphenyl)silyl]-5’-O-(methylamino)thymidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 3’-O-[tert-Butyl(diphenyl)silyl]-5’-O-(methylamino)thymidine involves its interaction with specific molecular targets. The tert-butyl(diphenyl)silyl group provides steric protection, allowing selective reactions at other sites. The methylamino group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’-O-[tert-Butyl(diphenyl)silyl]-5’-O-(methylamino)thymidine is unique due to the combination of tert-butyl(diphenyl)silyl and methylamino groups on a thymidine backbone. This unique structure provides specific reactivity and stability, making it valuable in various research and industrial applications .

Properties

195326-22-8

Molecular Formula

C27H35N3O5Si

Molecular Weight

509.7 g/mol

IUPAC Name

1-[(2R,4S,5R)-4-[tert-butyl(diphenyl)silyl]oxy-5-(methylaminooxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C27H35N3O5Si/c1-19-17-30(26(32)29-25(19)31)24-16-22(23(34-24)18-33-28-5)35-36(27(2,3)4,20-12-8-6-9-13-20)21-14-10-7-11-15-21/h6-15,17,22-24,28H,16,18H2,1-5H3,(H,29,31,32)/t22-,23+,24+/m0/s1

InChI Key

NUOHTLZCOJVMFE-RBZQAINGSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CONC)O[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CONC)O[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C

Origin of Product

United States

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